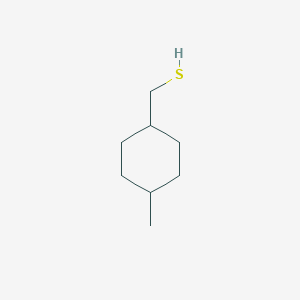
(4-Methylcyclohexyl)methanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methylcyclohexyl)methanethiol is an organic compound with the molecular formula C8H16S. It is a thiol derivative of cyclohexane, characterized by a methyl group at the 4-position and a methanethiol group attached to the cyclohexane ring. This compound is known for its strong odor, which is typical of thiols.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylcyclohexyl)methanethiol can be achieved through several methods. One common approach involves the reaction of 4-methylcyclohexylmethanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired thiol compound.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Methylcyclohexyl)methanethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and bases are often employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted cyclohexane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-Methylcyclohexyl)methanethiol is used as a building block for the synthesis of more complex molecules. Its thiol group makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology
The compound is studied for its potential biological activities. Thiols are known to play a role in various biochemical processes, and this compound is investigated for its potential as a bioactive molecule.
Medicine
Research in medicine explores the use of this compound in drug development. Its unique structure and reactivity make it a candidate for the synthesis of novel therapeutic agents.
Industry
In industry, this compound is used in the production of fragrances and flavors due to its strong odor. It is also employed in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methylcyclohexyl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect biochemical pathways and cellular processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethanethiol: Similar structure but lacks the methyl group at the 4-position.
4-Methylcyclohexylmethanol: Contains a hydroxyl group instead of a thiol group.
Cyclohexanethiol: Lacks both the methyl and methylene groups.
Uniqueness
(4-Methylcyclohexyl)methanethiol is unique due to the presence of both a methyl group and a thiol group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable in various applications.
Properties
Molecular Formula |
C8H16S |
|---|---|
Molecular Weight |
144.28 g/mol |
IUPAC Name |
(4-methylcyclohexyl)methanethiol |
InChI |
InChI=1S/C8H16S/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 |
InChI Key |
CZCXPEWHAVZECD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



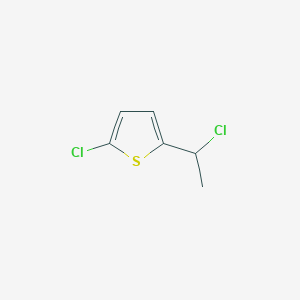
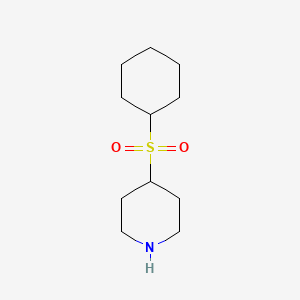
![1-[3-(3-Methyl-1H-pyrazol-1-YL)phenyl]ethan-1-one](/img/structure/B13273296.png)
![N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide](/img/structure/B13273301.png)
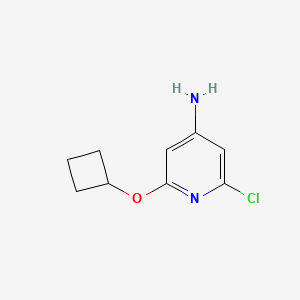

![7-Methyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13273316.png)

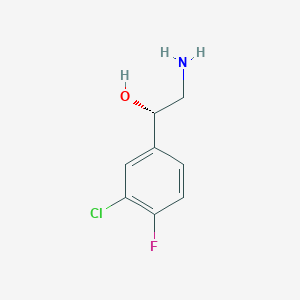
amine](/img/structure/B13273346.png)
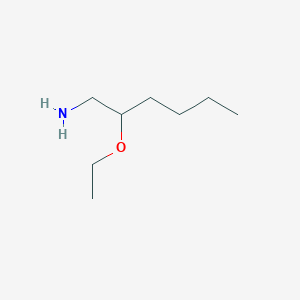

![2-Methyl-2-[(trimethylsilyl)methyl]butanal](/img/structure/B13273372.png)
